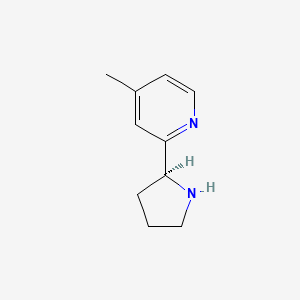

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine

Description

(S)-4-Methyl-2-(pyrrolidin-2-yl)pyridine is a chiral bicyclic compound featuring a pyridine ring substituted with a methyl group at the 4-position and a pyrrolidine ring at the 2-position. Its stereochemistry at the pyrrolidine moiety (S-configuration) is critical for its biological and chemical properties, particularly in medicinal chemistry, where enantiopurity often dictates target selectivity and efficacy . The compound’s synthesis typically involves enantioselective methods, such as asymmetric catalysis or resolution, to ensure the desired stereochemical outcome .

Properties

Molecular Formula |

C10H14N2 |

|---|---|

Molecular Weight |

162.23 g/mol |

IUPAC Name |

4-methyl-2-[(2S)-pyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C10H14N2/c1-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3/t9-/m0/s1 |

InChI Key |

MURMVNJZNRNCKL-VIFPVBQESA-N |

Isomeric SMILES |

CC1=CC(=NC=C1)[C@@H]2CCCN2 |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine typically involves the reduction of nicotine or its derivatives. One common method is the catalytic hydrogenation of nicotine using a palladium catalyst under hydrogen gas . The reaction conditions include:

Catalyst: Palladium on carbon (Pd/C)

Solvent: Ethanol or methanol

Temperature: Room temperature to 50°C

Pressure: 1-5 atm of hydrogen gas

Industrial Production Methods

Industrial production of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine may involve similar catalytic hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Further reduction can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: N-oxides of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine.

Reduction: Secondary amines and other reduced derivatives.

Substitution: Alkylated or acylated pyridine derivatives.

Scientific Research Applications

(S)-4-methyl-2-(pyrrolidin-2-yl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of insecticides and other agrochemicals due to its biological activity.

Mechanism of Action

The mechanism of action of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine involves its interaction with nicotinic acetylcholine receptors. As an agonist, it binds to these receptors and mimics the action of acetylcholine, leading to the activation of the receptor and subsequent cellular responses . This interaction can influence neurotransmission and has implications for both therapeutic and toxicological effects.

Comparison with Similar Compounds

Key Observations:

- Steric and Electronic Effects : The (S)-pyrrolidine substituent in the target compound introduces steric hindrance and hydrogen-bonding capacity, distinguishing it from isomers like 4-(4-methylpyrrolidin-2-yl)pyridine .

- Bioactivity : The methyl group at the pyridine 4-position enhances lipophilicity compared to chloro- or carboxylic acid-substituted analogues (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid), which may improve blood-brain barrier penetration .

- Synthetic Complexity : Enantioselective synthesis of (S)-4-methyl-2-(pyrrolidin-2-yl)pyridine requires advanced techniques (e.g., chiral auxiliaries or catalysts), unlike racemic or achiral analogues .

Physicochemical Properties

- Melting Points : Pyrrolidinyl-pyridine derivatives typically exhibit melting points between 150–250°C, influenced by substituents. For example, 4-(4-methylpyrrolidin-2-yl)pyridine has a predicted higher melting point due to its rigid structure compared to alkylthio-substituted pyridines (e.g., 263.39 g/mol compound in with lower crystallinity) .

- Solubility : The (S)-enantiomer likely has lower aqueous solubility than carboxylic acid derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) due to reduced polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.